molecular formula C13H7F3O3 B4486445 3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one

3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4486445
M. Wt: 268.19 g/mol
InChI Key: NIOVVQSNZGQNON-UHFFFAOYSA-N
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Description

3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and potential applications. The furochromenone structure is known for its diverse biological activities and has been a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a suitable furochromenone precursor. This can be achieved through radical trifluoromethylation, where a trifluoromethyl radical is introduced into the molecule under specific conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently. The scalability of the synthesis process is crucial for industrial applications, and methods such as catalytic trifluoromethylation may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. This can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one distinguishes it from other similar compounds. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a unique and valuable entity in scientific research and industrial applications.

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O3/c1-6-5-18-10-4-11-8(2-7(6)10)9(13(14,15)16)3-12(17)19-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOVVQSNZGQNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=CC(=O)O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
3-methyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one

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